2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions typically include the use of solvents like methanol and the application of UV irradiation to induce photochromic behavior .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde: Another natural product with similar antifungal properties.
1,3,3-trimethylspiro[chromene-2,2′-indoline] derivatives: Compounds with photochromic properties and similar synthetic routes.
Uniqueness
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde is unique due to its specific combination of functional groups, which confer both antifungal and photochromic properties. This dual functionality makes it a valuable compound for research in both biological and material sciences .
Properties
CAS No. |
1072444-55-3 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18-,20+/m1/s1 |
InChI Key |
WFKAJHXRTWDPAT-QUCCMNQESA-N |
SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)[C@@]2(CCCC([C@H]2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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